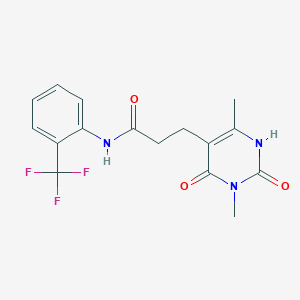

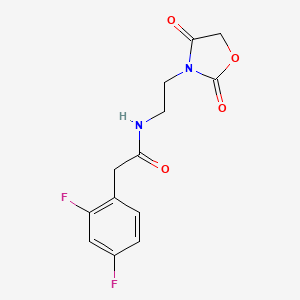

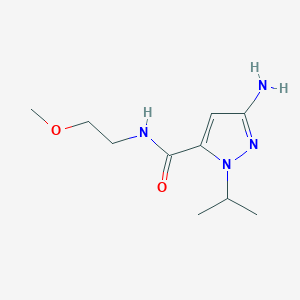

![molecular formula C24H27N5O4 B2462086 2-(4-(3-异丙氧基丙基)-1,5-二氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-2(1H)-基)-N-(对甲苯基)乙酰胺 CAS No. 1243064-82-5](/img/structure/B2462086.png)

2-(4-(3-异丙氧基丙基)-1,5-二氧代-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-2(1H)-基)-N-(对甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The triazoloquinazolinone core is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazolinone ring (a condensed ring system with two nitrogen atoms). The isopropoxypropyl and p-tolyl groups are likely attached to this core .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The triazole ring is known to participate in various chemical reactions, especially those involving the nitrogen atoms. The acetamide group could also be involved in reactions, particularly hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions. The isopropoxypropyl group could provide some lipophilicity, which might influence its solubility and permeability .科学研究应用

Anticancer Properties

The compound’s DNA intercalation activities make it a promising candidate for cancer treatment. Researchers have designed, synthesized, and evaluated novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines, including HepG2, HCT-116, and MCF-7. These derivatives demonstrated potent anticancer activities, with compound 12d standing out as the most effective. It exhibited an IC50 value of 22.08 μM against HepG2 cells, 27.13 μM against HCT-116 cells, and 17.12 μM against MCF-7 cells .

PCAF Inhibition

Targeting the PCAF (p300/CBP-associated factor) bromodomain has emerged as a therapeutic strategy for cancer treatment. L-45, a potent triazolophthalazine inhibitor derived from this compound, shows promise in inhibiting PCAF .

Antibacterial and Antifungal Activities

Researchers have designed 35 new quinazolinone derivatives containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. These derivatives, including our compound of interest, were assessed for their antibacterial and antifungal properties. Further studies are needed to explore their efficacy .

Triazolopyridine Derivatives

A facile one-pot synthesis method provides access to synthetically and biologically important triazolopyridine derivatives. Our compound may serve as a valuable starting point for further optimization and investigation .

DNA Binding Affinities

Compound 12d exhibits high binding affinity for DNA, intercalating at an IC50 value of 35.33 μM—comparable to doxorubicin. Other derivatives, such as 12a and 10c, also display good DNA-binding affinities .

Template for Future Design

Although compound 12d is less active than doxorubicin, it could serve as a template for designing more potent anticancer analogs. Its unique structure offers opportunities for optimization and investigation .

未来方向

属性

IUPAC Name |

2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16(2)33-14-6-13-27-22(31)19-7-4-5-8-20(19)29-23(27)26-28(24(29)32)15-21(30)25-18-11-9-17(3)10-12-18/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIOSLTVGXOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCCOC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

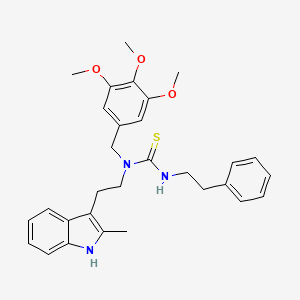

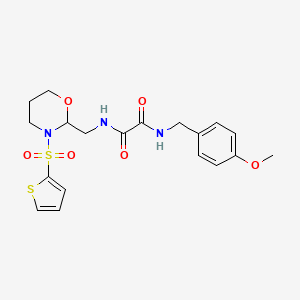

![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)

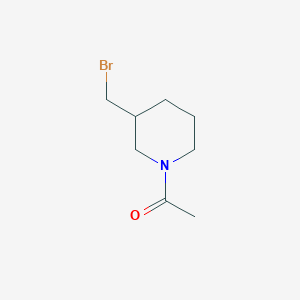

![4-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2462015.png)

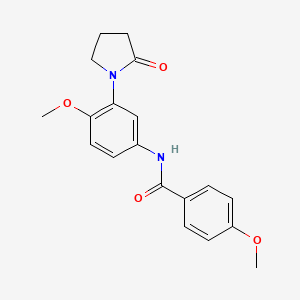

![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2462020.png)